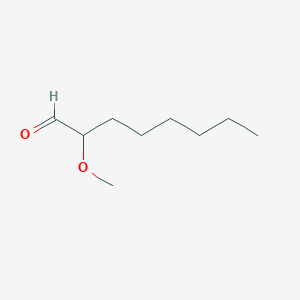
2-Methoxyoctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyoctanal is an organic compound with the molecular formula C9H18O2 It is an aldehyde with a methoxy group attached to the second carbon of an octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyoctanal can be synthesized through several methods. One common approach involves the reaction of octanal with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyoctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxyoctanoic acid.
Reduction: Reduction reactions can convert it into 2-methoxyoctanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and specific solvents.
Major Products Formed:
Oxidation: 2-Methoxyoctanoic acid.
Reduction: 2-Methoxyoctanol.
Substitution: Products depend on the nucleophile used, resulting in different functionalized octanal derivatives.
Scientific Research Applications
2-Methoxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyoctanal involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The pathways involved in its metabolism and biological effects are still under investigation, but it is known to interact with various cellular receptors and enzymes.
Comparison with Similar Compounds
2-Methoxyethanol: Another methoxy-substituted compound with different applications and properties.
2-Methoxypropane: Used as a solvent and in organic synthesis.
2-Methoxybutane: Known for its use in organic reactions and as a solvent.
Uniqueness: 2-Methoxyoctanal is unique due to its specific structure, which combines the properties of an aldehyde with a methoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
88722-73-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methoxyoctanal |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-9(8-10)11-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
XSNVOKCRNICHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















